6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate
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Overview
Description
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a synthetic organic molecule with notable biological and chemical properties. The intricate structure of this compound suggests a potential for a wide range of applications in the fields of chemistry, biology, medicine, and industry. This article explores various aspects of the compound, from its synthesis to its applications.
Preparation Methods
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate involves multiple steps, typically starting with the preparation of intermediates that feature specific functional groups needed for the final structure.
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride.
Step 2: Formation of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl using the thiol group to react with a suitable pyran intermediate.
Step 3: Introduction of the 4-bromobenzoate group via esterification, typically using 4-bromobenzoic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for such compounds often involve optimization of reaction conditions to ensure high yields and purity. These may include:
Enhanced reaction conditions such as microwave-assisted synthesis.
Use of continuous flow reactors to improve scalability.
Implementation of robust purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to its multiple reactive sites, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: The thiadiazole moiety can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: The keto group in the pyran ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine on the benzoate can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
From Oxidation: Sulfoxides and sulfones.
From Reduction: Alcohols.
From Substitution: Amides, thioethers.
Scientific Research Applications
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate has been investigated for various applications:
Chemistry:
Catalysis: Potential use as a ligand in transition metal catalysis.
Organic Synthesis: Building block for complex molecules.
Biology:
Antimicrobial Agents: Studies suggest activity against certain bacterial strains.
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Medicine:
Drug Development: As a pharmacophore in designing new therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate exerts its effects depends on its interaction with biological targets:
Molecular Targets:
Enzymes: May inhibit enzymes like proteases or kinases.
Receptors: Potentially interacts with cell surface receptors to modulate signal transduction.
Pathways Involved:
Apoptosis: Induction of programmed cell death in cancer cells.
Inflammatory Pathways: Modulation of inflammatory mediators.
Comparison with Similar Compounds
Thiadiazole Derivatives: Known for antimicrobial and anti-inflammatory properties.
Pyran Derivatives: Common in pharmaceuticals for their bioactive potential.
Uniqueness:
Structural Complexity: The combination of thiadiazole, pyran, and benzoate moieties provides a unique chemical space.
Versatility: Its ability to undergo diverse chemical reactions offers multiple research and industrial applications.
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18BrN3O5S, with a molecular weight of approximately 485.35 g/mol. The structure includes a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and pyran structures. For instance, derivatives similar to the compound have demonstrated significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
A study reported that certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 1−10μg/mL against these pathogens, indicating strong antimicrobial properties .
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiadiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise. Thiadiazole derivatives have been reported to act as inhibitors of:
- Acetylcholinesterase : Important for treating Alzheimer's disease.
- Urease : Relevant for managing urinary tract infections.
For example, a related compound demonstrated an IC50 value of 0.63μM against acetylcholinesterase, showcasing its potential as a therapeutic agent .
Study on Antimicrobial Efficacy
A comprehensive study synthesized various thiadiazole-pyran derivatives and tested their antimicrobial efficacy using disk diffusion methods. Results indicated that the most potent derivatives had zones of inhibition exceeding 20mm against Staphylococcus aureus .
Anticancer Screening
In another study focused on anticancer activity, compounds were tested against several cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability at concentrations as low as 10μM, with some derivatives showing selectivity towards cancer cells over normal cells .
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGNQHDPZTZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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